(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenedinitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the pharmacokinetic properties of compounds, making them more resistant to metabolic degradation and improving their bioavailability .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing trifluoromethyl groups have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-trifluoromethyl-phenyl)-but-2-enedinitrile
- Trifluoromethyl phenyl sulfone
- Trifluoromethyl-containing indoles
Uniqueness
(2Z)-2-amino-3-[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]but-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the butenedinitrile structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(4-9)7-19-11(6-17)10(18)5-16/h1-4,7H,18H2/b11-10-,19-7? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSUTUIPWBSUPS-WSHVGQFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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